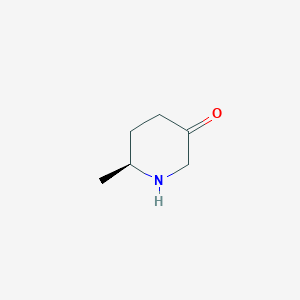

(6S)-6-methylpiperidin-3-one

Description

Structure

3D Structure

Properties

Molecular Formula |

C6H11NO |

|---|---|

Molecular Weight |

113.16 g/mol |

IUPAC Name |

(6S)-6-methylpiperidin-3-one |

InChI |

InChI=1S/C6H11NO/c1-5-2-3-6(8)4-7-5/h5,7H,2-4H2,1H3/t5-/m0/s1 |

InChI Key |

VCUFRSQXYNMHHX-YFKPBYRVSA-N |

Isomeric SMILES |

C[C@H]1CCC(=O)CN1 |

Canonical SMILES |

CC1CCC(=O)CN1 |

Origin of Product |

United States |

Stereochemical Principles and Control in 6s 6 Methylpiperidin 3 One Synthesis

Diastereoselectivity in Multi-step Synthetic Sequences

In multi-step syntheses, the stereochemistry of a newly formed chiral center is often influenced by existing stereocenters within the molecule. Achieving high diastereoselectivity is crucial for an efficient synthesis, as it minimizes the need for challenging purification of diastereomers.

A notable example is seen in the synthesis of the piperidine (B6355638) core of MK-6096, an orexin (B13118510) receptor antagonist, where a derivative of (6S)-6-methylpiperidin-3-one is a key intermediate. researchgate.netresearchgate.net The synthesis involves the creation of a lactam acid that exists as a mixture of trans and cis diastereomers. The relative stereochemistry between the C3 and C6 positions is critical. Through a process of crystallization-induced dynamic resolution, this diastereomeric mixture is converted into the desired single trans isomer with high diastereomeric excess (>95% de). researchgate.netresearchgate.net

Another strategy for controlling the relative stereochemistry between different positions on the piperidine ring involves the stereoselective reduction of imine or acyliminium ions. nih.gov For instance, the C-2/C-6-cis stereochemistry in certain piperidines can be established using triacetoxyborohydride (B8407120) for iminium ion reduction. nih.gov Conversely, the trans relationship can be achieved through the reduction of an acyliminium ion with triethylsilane/TFA or via a Lewis acid-catalyzed imine reduction. nih.gov These methods highlight how the choice of reagents and reaction conditions can dictate the diastereochemical outcome by favoring a specific trajectory of attack on a planar intermediate, influenced by the steric hindrance of existing substituents.

In the asymmetric synthesis of an N-protected 3-methylpiperidin-2-one (B1294715), the diastereoselectivity of an alkylation step was found to be highly dependent on the conditions. researchgate.net Using a chiral auxiliary derived from D-phenylglycinol, the alkylation of the corresponding piperidin-2-one with sec-butyllithium (B1581126) (s-BuLi) as the base yielded the desired product as a single isomer. However, when the hydroxyl group on the auxiliary was protected, the diastereoselectivity inverted, favoring the undesired isomer in a 2.5:1 ratio. This demonstrates the profound impact that subtle substrate modifications can have on the transition state energies that govern diastereoselection. researchgate.net

Table 1: Effect of Auxiliary Protection on Diastereoselectivity

| Auxiliary Status | Base Equivalents (s-BuLi) | Diastereomeric Ratio (desired:undesired) |

| Hydroxyl Unprotected | 2.5 | >99:1 |

| Hydroxyl Protected (TBDMS) | 1.5 | 1:2.5 |

Data sourced from a study on N-protected 3-methylpiperidin-2-one synthesis. researchgate.net

Enantiocontrol Mechanisms in Asymmetric Catalysis

Asymmetric catalysis is a powerful tool for establishing chirality, offering an efficient route to enantiopure compounds from prochiral substrates. The synthesis of this compound and its precursors can be achieved using various catalytic systems that operate through distinct enantiocontrol mechanisms.

A chiral auxiliary is a stereogenic group that is temporarily incorporated into a substrate to direct the stereochemical outcome of a subsequent reaction. wikipedia.orgsigmaaldrich.com After the desired chiral center is installed, the auxiliary is removed and can often be recovered. sigmaaldrich.com This strategy relies on the auxiliary creating a sterically and/or electronically biased environment that forces a reaction to occur from a specific face of the molecule.

In the synthesis of a 3-methylpiperidin-2-one derivative, D-phenylglycinol was employed as a chiral auxiliary. researchgate.net The auxiliary was attached to the piperidinone nitrogen. The subsequent alkylation at the C3 position was directed by the chiral auxiliary, leading to the formation of one diastereomer preferentially. The efficiency of this stereochemical control is often rationalized by the formation of a rigid chelated transition state, where the auxiliary blocks one face of the enolate, allowing the electrophile (a methyl group) to attack only from the less hindered face. researchgate.netresearchgate.net Evans' oxazolidinones and Oppolzer's camphorsultam are other widely used auxiliaries that operate on similar principles of creating a sterically defined environment around the reaction center. wikipedia.orgresearchgate.net

Organocatalysis utilizes small, chiral organic molecules to catalyze asymmetric transformations, avoiding the use of metals. nih.govnih.gov

Thiourea (B124793) Catalysts : Chiral thiourea derivatives are highly effective hydrogen-bond donors. chemrxiv.orgnih.gov They operate by activating electrophiles, such as carbonyls or imines, through double hydrogen bonding, which lowers the LUMO energy and shields one enantiotopic face. researchgate.net Bifunctional thiourea catalysts, which also contain a basic moiety like a tertiary amine, can simultaneously activate both the electrophile (via hydrogen bonding) and the nucleophile (via deprotonation), leading to highly organized, stereoselective transition states. researchgate.netresearchgate.net This dual activation is crucial for achieving high enantioselectivity in reactions such as Michael additions, which can be key steps in constructing the piperidine core. researchgate.net

Pyrrolidine (B122466) Catalysts : Chiral pyrrolidine derivatives, such as those derived from proline, are among the most versatile organocatalysts. mdpi.com They typically react with a carbonyl substrate to form a nucleophilic enamine or an electrophilic iminium ion intermediate. In enamine catalysis, the chiral amine forms an enamine with a ketone or aldehyde, which then attacks an electrophile. The stereochemistry is controlled by the conformation of the enamine, where the bulky substituent of the catalyst shields one face, directing the electrophile to the opposite side. mdpi.com This is a common strategy for the asymmetric α-functionalization of ketones.

Primary Amine Catalysts : Chiral primary amines can also function as potent organocatalysts, often showing complementary reactivity to secondary amines. rsc.org They can participate in a wide range of transformations, including Michael additions and Mannich reactions, which are vital for building substituted piperidine rings. Similar to pyrrolidines, they operate through enamine or iminium ion intermediates, with the chirality being transferred from the catalyst to the product in the stereochemistry-determining step.

Transition metal catalysis is a cornerstone of asymmetric synthesis. A chiral catalyst is typically formed by coordinating a metal center with a "privileged" chiral ligand (e.g., BINAP, DuPhos, PHOX). nih.gov The ligand creates a defined chiral pocket around the metal's active site, which forces the substrate to bind in a specific orientation, leading to a highly enantioselective transformation.

Rhodium and Iridium catalysts have been effectively used for the regio- and stereoselective functionalization of piperidine rings. d-nb.infonih.govnih.gov For example, dirhodium catalysts have been developed that can selectively perform C-H functionalization at the C2, C3, or C4 positions of a piperidine, with the stereoselectivity being controlled by the chiral ligands on the catalyst. d-nb.infonih.gov

A more recent development is the use of "chiral-at-metal" catalysts. nih.govresearchgate.netrsc.org In these complexes, the chirality originates from the stereogenic metal center itself, rather than from chiral ligands. nih.govuni-marburg.de These catalysts, often based on Iridium or Rhodium, are composed of achiral ligands arranged in a propeller-like fashion around the metal. researchgate.netnih.gov This approach offers structural simplicity and opens new avenues for catalyst design, proving effective in asymmetric photoredox chemistry and other transformations that can be applied to complex heterocyclic synthesis. nih.govuni-marburg.de

Dynamic Kinetic Resolution Strategies

Kinetic resolution is a method for separating a racemic mixture by using a chiral catalyst or reagent that reacts faster with one enantiomer than the other, leaving the slow-reacting enantiomer unreacted. However, this process has a maximum theoretical yield of 50% for the desired product. Dynamic kinetic resolution (DKR) overcomes this limitation by combining the kinetic resolution with an in situ racemization of the slow-reacting enantiomer. princeton.eduwikipedia.org This allows for the potential conversion of 100% of the racemic starting material into a single, enantiopure product. wikipedia.orgmdpi.com For a DKR to be successful, the rate of racemization must be comparable to or faster than the rate of reaction of the more reactive enantiomer. princeton.edu

A powerful application of this principle is crystallization-induced dynamic resolution (CIDR), which has been used in the synthesis of a precursor to ((3R,6R)-6-methylpiperidin-3-yl)methanol. researchgate.netresearchgate.net In this process, a mixture of cis and trans diastereomeric lactam acids was subjected to conditions that allowed for their interconversion (epimerization) in solution. By carefully choosing an achiral amine, a salt with the desired trans isomer was formed that was significantly less soluble and selectively crystallized out of the solution. According to Le Châtelier's principle, the equilibrium in the solution continuously shifted to form more of the less soluble trans isomer to replace what had crystallized, ultimately leading to a high yield (91%) and excellent diastereomeric excess (>95% de) of the desired product. researchgate.netresearchgate.net

Regioselective and Stereoselective Functional Group Transformations

Beyond establishing the initial stereocenters of the piperidine ring, subsequent functionalization must also be controlled. Regioselectivity (controlling where a reaction occurs) and stereoselectivity (controlling how it occurs in 3D space) are paramount.

The direct C-H functionalization of the piperidine ring is an elegant strategy that avoids the need for pre-functionalized starting materials. Research has shown that dirhodium catalysts can achieve remarkable control over both the site and stereochemistry of such transformations. d-nb.infonih.gov The outcome is dictated by a combination of the N-protecting group on the piperidine and the specific chiral rhodium catalyst used.

Table 2: Catalyst and Directing Group Control in Piperidine C-H Functionalization

| N-Protecting Group | Catalyst | Position Functionalized |

| N-Boc | Rh₂(R-TCPTAD)₄ | C2 |

| N-Brosyl | Rh₂(R-TPPTTL)₄ | C2 |

| N-α-oxoarylacetyl | Rh₂(S-2-Cl-5-BrTPCP)₄ | C4 |

This table illustrates how the interplay between the catalyst and substrate's protecting group directs functionalization to different positions on the piperidine ring. d-nb.infonih.gov

Furthermore, the C3 position can be functionalized indirectly. This involves an asymmetric cyclopropanation of an N-Boc-tetrahydropyridine, followed by a reductive ring-opening of the resulting cyclopropane. d-nb.info This sequence is both regio- and stereoselective, providing a powerful method for installing substituents at the C3 position with high fidelity, ultimately enabling access to a diverse library of substituted piperidine analogues. d-nb.infonih.gov

Reaction Mechanisms and Kinetics in 6s 6 Methylpiperidin 3 One Synthesis

Proposed Mechanistic Pathways for Key Reactions (e.g., cycloadditions, cyclizations, reductions)

Several strategic approaches have been developed for the asymmetric synthesis of the 2,6-disubstituted piperidine (B6355638) core. These methods often involve forming the heterocyclic ring as the key stereochemistry-defining step.

Intramolecular Reductive Amination: A prevalent strategy involves the cyclization of a linear amino ketone precursor. This pathway is a cornerstone for creating the piperidine skeleton. researchgate.net The synthesis begins with a chiral starting material, such as (S)-alanine, to install the initial stereocenter. A subsequent series of reactions elongates the chain to form an acyclic amino ketone. The key step is the intramolecular condensation of the terminal amine with the ketone, forming a cyclic imine intermediate. This intermediate is then reduced, often by catalytic hydrogenation, to yield the piperidine ring. The reduction typically occurs from the least hindered face of the imine, establishing the second stereocenter. whiterose.ac.uk

Aza-Michael and Related Cyclizations: The intramolecular aza-Michael reaction provides an efficient route to piperidines. mmu.ac.uk This pathway involves the conjugate addition of an amine to an α,β-unsaturated ketone or ester within the same molecule. For instance, a transaminase-triggered cascade can be employed where an enzymatic reaction generates an amine that then undergoes a spontaneous and thermodynamically favorable intramolecular aza-Michael reaction to form the stable piperidine ring. mmu.ac.uk Palladium-catalyzed cyclizations of amino-alkenes or -alkynes also represent a powerful method for constructing the piperidine ring with high diastereoselectivity. jst.go.jp

Cycloaddition Reactions: Pericyclic reactions, particularly the intramolecular hetero-Diels-Alder reaction, offer a sophisticated method for ring construction. researchgate.net In this approach, a diene is tethered to a dienophile containing a nitrogen atom (an azadiene or an imine). Upon heating or Lewis acid catalysis, the molecule undergoes a [4+2] cycloaddition to form a bicyclic intermediate which can then be converted to the desired piperidine derivative. The stereochemistry of the substituents on the starting tether can effectively control the facial selectivity of the cycloaddition, leading to a high degree of stereocontrol in the final product. beilstein-journals.org Similarly, 1,3-dipolar cycloadditions using azomethine ylides can be employed to construct related heterocyclic systems, with the potential for high stereoselectivity. beilstein-journals.org

Role of Activation Modes (e.g., LUMO, HOMO activation)

The feasibility and selectivity of many key reactions, especially cycloadditions, are governed by the principles of Frontier Molecular Orbital (FMO) theory. masterorganicchemistry.com Chemical reactions are often driven by the interaction between the Highest Occupied Molecular Orbital (HOMO) of one reactant (the nucleophile) and the Lowest Unoccupied Molecular Orbital (LUMO) of the other (the electrophile). researchgate.net

In the context of synthesizing piperidine precursors, aminocatalysis can be used to raise the energy of the HOMO of a reactant, a strategy known as HOMO activation. For example, the reaction of an α,β-unsaturated aldehyde with a chiral secondary amine catalyst can form a dienamine intermediate. This intermediate has a higher energy HOMO than the starting aldehyde, making it significantly more reactive as a diene in normal-electron-demand Diels-Alder reactions. This activation mode allows for cycloadditions to occur with high efficiency and stereoselectivity under mild conditions. nih.gov

Conversely, many cycloadditions proceed via LUMO activation, where a Lewis acid catalyst coordinates to the dienophile, lowering the energy of its LUMO and accelerating the reaction with the diene's HOMO. nih.gov In 1,3-dipolar cycloadditions, the reaction can be HOMO(dipolarophile)-LUMO(dipole) controlled or vice-versa. Computational studies using Density Functional Theory (DFT) can predict which interaction will dominate, explaining the observed regioselectivity and stereoselectivity of the cycloadduct formation. beilstein-journals.orgmdpi.com The energy gap between the interacting frontier orbitals is a key determinant of reaction reactivity. researchgate.net

Kinetic Studies and Reaction Optimization

Kinetic studies are essential for optimizing reaction conditions to maximize yield and stereoselectivity. For stereoselective cyclization reactions, parameters such as solvent, temperature, and the choice of catalyst or reagent can dramatically influence the ratio of diastereomeric products.

For example, in nucleophilic additions to chiral aldehydes, which can be a key step in building the linear precursor for cyclization, the choice of Lewis acid can significantly alter the stereochemical outcome. acs.org A systematic study might reveal that certain Lewis acids promote chelation, leading to one diastereomer, while others favor non-chelated transition states, leading to the opposite isomer.

Below is an illustrative data table representing a typical optimization study for a key cyclization step, such as an intramolecular reductive amination or an aza-Michael reaction, to form a substituted piperidine.

| Entry | Catalyst/Reagent | Solvent | Temperature (°C) | Yield (%) | Diastereomeric Ratio (cis:trans) |

|---|---|---|---|---|---|

| 1 | Pd/C, H₂ (1 atm) | MeOH | 25 | 85 | 80:20 |

| 2 | Pd/C, H₂ (1 atm) | THF | 25 | 78 | 75:25 |

| 3 | Raney Ni, H₂ (5 atm) | EtOH | 50 | 92 | 95:5 |

| 4 | NaBH(OAc)₃ | CH₂Cl₂ | 0 | 95 | 10:90 |

| 5 | ZnCl₂ | CH₂Cl₂ | -20 | 71 | >99:1 (Chelation Control) |

| 6 | TiCl₄ | CH₂Cl₂ | -78 | 65 | 5:95 (Non-chelation Control) |

Such kinetic and optimization studies are critical for developing a robust and scalable synthesis, allowing for the selective formation of the desired (6S) stereoisomer. acs.orgnih.gov

Stereochemical Models for Transition States

The stereochemical outcome of the key ring-forming and substituent-installing reactions is rationalized using transition state models. These three-dimensional models help predict which diastereomer will be the major product.

Chair-like Transition States: For many six-membered ring-forming reactions, such as the hetero-Diels-Alder reaction or certain aldol-type cyclizations, the Zimmerman-Traxler model is invoked. e-bookshelf.de This model proposes a chair-like six-membered transition state that minimizes steric interactions. The substituents on the reacting components will preferentially occupy equatorial positions in the chair transition state to avoid unfavorable 1,3-diaxial interactions. This preference dictates the stereochemistry of the newly formed chiral centers in the product. walisongo.ac.id

Chelation vs. Non-Chelation Models: In reactions involving metal ions or Lewis acids, chelation can play a dominant role in stereocontrol. For example, in the addition of a nucleophile to an α- or β-alkoxy ketone, a Lewis acid like ZnCl₂ can coordinate to both the carbonyl oxygen and the alkoxy oxygen, forming a rigid five- or six-membered chelate ring. acs.org The nucleophile will then attack from the less sterically hindered face of this rigid structure, leading to a predictable stereochemical outcome. In contrast, bulky Lewis acids like TiCl₄ that cannot form a stable chelate may lead to a different outcome, predictable by non-chelation models like the Felkin-Anh model. walisongo.ac.id The ability to switch between these models by changing the Lewis acid provides a powerful tool for selectively synthesizing a desired stereoisomer. acs.org

Computational and Theoretical Investigations of 6s 6 Methylpiperidin 3 One and Its Derivatives

Density Functional Theory (DFT) Calculations for Structure and Reactivity

Density Functional Theory (DFT) has become an essential computational method for investigating the electronic structure and properties of organic molecules like (6S)-6-methylpiperidin-3-one. By solving approximations of the Schrödinger equation, DFT can accurately predict molecular geometries, vibrational frequencies, and various electronic properties that govern reactivity. bohrium.comjksus.org

Frontier Molecular Orbital (FMO) analysis is another key application of DFT. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are central to chemical reactivity. The HOMO energy indicates the ability to donate electrons (nucleophilicity), while the LUMO energy relates to the ability to accept electrons (electrophilicity). The HOMO-LUMO energy gap (ΔE) is a crucial indicator of molecular stability; a larger gap suggests higher kinetic stability and lower chemical reactivity. researchgate.net For complex piperidinone derivatives, this gap has been calculated to be in the range of 3.1 to 4.7 eV, indicating considerable molecular stability. nih.goviucr.org The distribution of these orbitals reveals the most probable sites for electrophilic and nucleophilic attack. In a typical piperidin-3-one (B1582230) system, the HOMO is often localized around the nitrogen atom and adjacent carbons, whereas the LUMO is concentrated on the carbonyl group (C=O), highlighting its electrophilic nature.

Furthermore, DFT calculations can generate Molecular Electrostatic Potential (MEP) maps. These maps visualize the charge distribution across a molecule, identifying electron-rich (negative potential, typically colored red) and electron-poor (positive potential, colored blue) regions. For this compound, the MEP would show a region of high negative potential around the carbonyl oxygen, confirming it as a site for nucleophilic attack, and a positive potential near the amine proton, indicating its acidic character.

Table 1: Representative DFT-Calculated Properties for Piperidinone Scaffolds Note: Data presented is illustrative and derived from studies on closely related substituted piperidin-4-one systems, as specific experimental or calculated data for this compound is not readily available in the cited literature. The B3LYP/6-311++G(d,p) level of theory is commonly used for such calculations. jksus.orgnih.gov

| Property | Representative Value | Significance |

| Optimized Geometry | ||

| C-C Bond Length (ring) | ~1.54 Å | Defines the core structure and strain. |

| C=O Bond Length | ~1.22 Å | Indicates the strength and reactivity of the carbonyl bond. |

| C-N Bond Length | ~1.46 Å | Relates to the properties of the secondary amine. |

| Electronic Properties | ||

| HOMO Energy | ~ -6.8 eV | Indicates nucleophilicity and electron-donating capability. |

| LUMO Energy | ~ -2.1 eV | Indicates electrophilicity and electron-accepting capability. |

| HOMO-LUMO Gap (ΔE) | ~ 4.7 eV | Correlates with chemical reactivity and kinetic stability. researchgate.net |

Transition State Analysis for Stereoselectivity Prediction

One of the most powerful applications of computational chemistry in organic synthesis is the ability to predict the stereochemical outcome of reactions. rsc.org For chiral molecules like this compound, reactions often produce multiple stereoisomers. Transition state analysis allows chemists to understand why one stereoisomer is formed preferentially over another by calculating the energies of the various possible transition states. The reaction pathway with the lowest activation energy (i.e., the most stable transition state) will be the dominant one, leading to the major product. rsc.orgiisc.ac.in

The synthesis of substituted piperidines frequently involves cyclization reactions where new stereocenters are formed. rsc.orgnih.govacs.org Computational modeling of these reactions can reveal the subtle non-covalent interactions—such as steric hindrance, hydrogen bonding, or electrostatic interactions—that stabilize or destabilize different transition states. rsc.orgrsc.org

For example, in the synthesis of piperidines via the cyclization of N-vinyl amides, transition state models can show the preferred configuration of the intermediate acyliminium ion and the optimal trajectory for the nucleophile's approach. rsc.orgrsc.org Calculations can rationalize the formation of a trans or cis product by comparing the relative energies of the corresponding transition state structures. Often, the preferred transition state is one that minimizes steric clashes between bulky substituents, adopting a chair-like conformation over a higher-energy boat-like or twisted arrangement. nih.gov

The stereoconvergence observed in some cross-coupling reactions to form piperidines can also be explained by analyzing transition state models. For instance, in the titanium-mediated coupling of homoallylic alcohols and imines, the high stereoselectivity is rationalized by assuming the reaction proceeds through a transition state that avoids steric interactions within a developing bicyclic metallacycle structure. nih.gov By computationally comparing the energies of different transition state geometries (e.g., those leading to syn vs. anti products), a clear prediction of the major diastereomer can be made. This predictive power is invaluable for designing new stereoselective synthetic methods. chemrxiv.org

Table 2: Factors Influencing Stereoselectivity in Piperidine (B6355638) Synthesis via Transition State Interactions

| Reaction Type | Key Transition State Feature | Controlling Interaction | Reference |

| Enamide-Acyliminium Ion Cyclization | Chair-like vs. Boat-like TS | Torsional and Steric Strain | rsc.org |

| Intramolecular Mannich Reaction | Axial vs. Equatorial Attack | Steric Hindrance | nih.gov |

| Organocatalytic Michael Addition | Hydrogen Bonding & π-facial Interactions | Non-covalent Catalyst-Substrate Interactions | |

| Reductive Amination of Keto-esters | Chelation Control | Metal-ligand Coordination |

Conformational Analysis of Piperidinone Ring Systems

The three-dimensional shape, or conformation, of the piperidinone ring is critical to its chemical reactivity and biological activity. Like cyclohexane, the piperidine ring is not planar and exists predominantly in low-energy chair conformations to minimize angular and torsional strain. youtube.com However, the presence of the nitrogen atom, the C3-carbonyl group, and the C6-methyl substituent in this compound introduces additional complexity.

Computational methods, including molecular mechanics and DFT, are used to determine the relative energies of different possible conformations. For this compound, two primary chair conformations are possible: one with the C6-methyl group in an equatorial position and one with it in an axial position.

Equatorial Methyl Conformer : This is generally the more stable conformation. The bulky methyl group occupies a position in the "equator" of the ring, minimizing steric clashes with other atoms, particularly the axial hydrogens at C2 and C4.

Axial Methyl Conformer : This conformation is typically higher in energy due to 1,3-diaxial interactions, where the axial methyl group experiences steric repulsion from the axial hydrogens on the same side of the ring.

The energy difference between these conformers can be calculated, providing the equilibrium constant between them. In related 2-methylpiperidine (B94953) systems, the energy difference (ΔG) strongly favors the equatorial conformer, but this preference can be modulated or even reversed by N-acylation, which introduces allylic strain that favors an axial substituent. nih.gov

The conformation is further described by puckering parameters (Q, θ, and φ), which quantify the degree and type of non-planarity of the ring. Crystallographic and computational studies of substituted piperidin-4-ones show that they adopt chair conformations, often slightly distorted, with puckering amplitudes (Q) typically in the range of 0.55 to 0.57 Å. jksus.org

Table 3: Conformational Analysis of the 6-Methylpiperidin-3-one Ring Note: Energy values are illustrative, based on computational studies of related substituted piperidines. nih.gov

| Conformer | Key Feature | Relative Energy (ΔG, kcal/mol) | Population at 298 K (Approx.) |

| Chair (Equatorial Me) | Methyl group avoids 1,3-diaxial interactions. | 0 (Reference) | >95% |

| Chair (Axial Me) | Methyl group has two 1,3-diaxial interactions. | ~1.7 - 2.0 | <5% |

| Twist-Boat | Higher torsional and steric strain. | >5.0 | <0.1% |

Molecular Modeling in Synthetic Design

Molecular modeling has become an indispensable tool in modern drug discovery and synthetic design, allowing for the rational creation of molecules with specific properties. nih.govmdpi.com The this compound scaffold is a valuable starting point for the synthesis of more elaborate molecules, particularly in medicinal chemistry. thieme-connect.com Computational techniques are used to guide this process in several ways.

One major application is in structure-based drug design, which often begins with a known biological target, such as an enzyme or receptor. Molecular docking is a computational technique used to predict the preferred binding mode and affinity of a ligand to its target. nih.govnih.gov Starting with the this compound core, chemists can computationally design a library of derivatives by adding various substituents. These virtual compounds are then "docked" into the active site of the target protein. The docking scores and predicted binding interactions (like hydrogen bonds or hydrophobic contacts) help prioritize which compounds are most likely to be active and therefore most worthy of synthetic effort. jmbfs.orgsrce.hr

Another powerful strategy is "scaffold hopping," where the core piperidinone structure is replaced by other, structurally distinct ring systems while maintaining the crucial three-dimensional arrangement of key pharmacophoric features. biosolveit.de This can lead to the discovery of novel chemical classes with improved properties, such as better potency or reduced toxicity.

Molecular modeling is also used to predict pharmacokinetic properties (Absorption, Distribution, Metabolism, Excretion, and Toxicity - ADMET). In silico models can estimate properties like solubility, lipophilicity (LogP), and potential for metabolism before a single gram of the compound is synthesized. nih.govvulcanchem.com For example, computational models can predict that the N-((3R,6S)-6-methylpiperidin-3-yl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine derivative possesses a logP value suitable for penetrating the blood-brain barrier, a key consideration in the design of drugs targeting the central nervous system. smolecule.com By filtering out compounds with predicted poor properties early on, molecular modeling significantly streamlines the synthetic process, saving time and resources.

6s 6 Methylpiperidin 3 One As a Versatile Chiral Synthon in Complex Molecule Synthesis

Precursor to Substituted Piperidines

The piperidine (B6355638) ring is a prevalent structural motif in a vast number of pharmaceuticals and natural products. nih.gov (6S)-6-methylpiperidin-3-one serves as an excellent starting material for the synthesis of a variety of substituted piperidines. The ketone functionality can be readily transformed into other functional groups, such as hydroxyls and amines, through reduction or reductive amination. Furthermore, the nitrogen atom can be functionalized to introduce a wide range of substituents.

Recent research has demonstrated the synthesis of various substituted piperidines from pyridine (B92270) precursors through hydrogenation. nih.govwhiterose.ac.uk These methods often employ transition metal catalysts under specific conditions to achieve high stereoselectivity. nih.gov The resulting substituted piperidines are valuable intermediates in drug discovery and development. enamine.netajchem-a.com For instance, cis- and trans-methyl-substituted pipecolinates have been synthesized from easily accessible pyridines, showcasing the versatility of these synthetic routes. whiterose.ac.uk

| Starting Material | Reaction | Product | Key Features |

|---|---|---|---|

| Disubstituted Pyridines | Hydrogenation and N-protection | cis-Methyl Substituted Pipecolinates | Diastereoselective synthesis. whiterose.ac.uk |

| cis-Piperidines | Base-mediated Epimerization | trans-Methyl Substituted Pipecolinates | Conformational control for stereoselectivity. whiterose.ac.uk |

| 1,6-enynes | Radical Stereoselective Cyclization | Substituted Piperidines | Initiated by borane (B79455) addition and oxidation. nih.gov |

Building Block for Polyhydroxylated Piperidines

Polyhydroxylated piperidines, also known as iminosugars, are a class of compounds that have garnered significant interest due to their glycosidase inhibitory activity. nih.gov These compounds are structural mimics of monosaccharides where the endocyclic oxygen is replaced by a nitrogen atom. This compound can be elaborated into polyhydroxylated piperidines through a series of stereocontrolled reactions.

The synthesis of these complex molecules often involves the introduction of multiple hydroxyl groups with specific stereochemistry. For example, a series of novel polyhydroxylated piperidines have been synthesized using chiral β-amino-alcohols. nih.gov These alcohols act as a source of nitrogen and a chirality inducer in the desymmetrization of meso-trihydroxylated glutaraldehyde. nih.gov The resulting polyhydroxylated piperidines have been evaluated for their biological activity against various glycosidases. nih.gov

Intermediate in the Synthesis of Spiropiperidinone Derivatives

Spiropiperidinone scaffolds are present in a number of biologically active natural products and synthetic compounds. The unique three-dimensional structure of these molecules often imparts favorable pharmacological properties. This compound can serve as a key intermediate in the construction of these spirocyclic systems. The ketone at the C3 position provides a convenient handle for the annulation of a second ring system, leading to the formation of the spirocyclic core. Synthetic strategies for creating new spirocyclic, fused, and bridged sp3-rich scaffolds are in high demand within the medicinal chemistry community. enamine.net

Utility in the Construction of Fused and Bridged Piperidine Scaffolds (e.g., quinolizidines, indolizidines)

Fused and bridged piperidine ring systems, such as those found in quinolizidine (B1214090) and indolizidine alkaloids, represent complex architectural motifs with significant biological relevance. nih.govnih.govrsc.org this compound can be strategically employed in the synthesis of these bicyclic structures. whiterose.ac.uk Intramolecular cyclization reactions are often key steps in the construction of these fused and bridged systems. whiterose.ac.uknih.gov

For example, the synthesis of fused bicyclic piperidines has been achieved as novel cores for medicinal chemistry. nih.govh1.co These scaffolds, which can vary in the size of the fused ring, possess high sp3 character and are considered useful in various medicinal chemistry applications. nih.govh1.co Bridged piperidine analogs have also been synthesized to probe receptor affinity and hydrophobicity in drug design. nih.govresearchgate.net

| Scaffold Type | Synthetic Approach | Significance |

|---|---|---|

| Quinolizidines | Intramolecular cyclization strategies. whiterose.ac.uk | Core structures of many alkaloids. nih.govnih.gov |

| Indolizidines | Intramolecular cyclization strategies. whiterose.ac.uk | Found in various natural products with diverse biological activities. nih.govnih.gov |

| Fused Bicyclic Piperidines | Array synthesis with varying fused ring sizes. nih.govh1.co | Novel cores for medicinal chemistry with high sp3 character. nih.govh1.co |

| Bridged Piperidines | Introduction of sterically bulky bridges. nih.gov | Enhance drug-like properties by increasing sp3 character. nih.gov |

Role in the Enantioselective Synthesis of Alkaloid Cores

The enantioselective synthesis of alkaloids is a major focus in organic chemistry due to their complex structures and potent biological activities. This compound, as a chiral building block, plays a crucial role in the asymmetric synthesis of various alkaloid cores. whiterose.ac.ukwhiterose.ac.uk The inherent stereochemistry of the synthon can be transferred to the final target molecule, ensuring the desired enantiomer is obtained.

Catalytic asymmetric synthesis of indolizidine and quinolizidine skeletons has been achieved through multicomponent cycloaddition approaches. nih.gov These methods allow for the rapid formation of molecular complexity from simple starting materials. nih.gov The enantioselective synthesis of the hetisine (B12785939) alkaloid core has also been described, utilizing an intramolecular dipolar cycloaddition as a key transformation. nih.gov

Advanced Characterization Techniques in Piperidinone Research

Spectroscopic Methods for Stereochemical Assignment

The assignment of the absolute and relative stereochemistry of chiral piperidinones relies heavily on a combination of spectroscopic and crystallographic methods. Each technique offers unique information, and together they provide a comprehensive structural picture.

NMR spectroscopy is one of the most powerful tools for elucidating the structure of organic molecules in solution. For (6S)-6-methylpiperidin-3-one, ¹H and ¹³C NMR spectra, along with two-dimensional techniques like COSY, HSQC, and NOESY, are essential for confirming the piperidinone ring's conformation and the stereochemistry of its substituents. researchgate.netresearchgate.net

The piperidine (B6355638) ring typically adopts a stable chair conformation to minimize steric strain. In this conformation, substituents can occupy either axial or equatorial positions. The relative stereochemistry can be deduced from the coupling constants (³J values) between adjacent protons and through-space correlations observed in NOESY spectra. acs.org For instance, a large coupling constant between two vicinal methine protons often indicates a diaxial relationship. NOESY correlations can reveal proximity between protons, such as between an axial methyl group and other axial protons on the same side of the ring. acs.org

| Position | Typical ¹H Chemical Shift (δ, ppm) | Typical ¹³C Chemical Shift (δ, ppm) |

|---|---|---|

| C2-Hax | ~3.0-3.2 | ~50-55 |

| C2-Heq | ~3.3-3.5 | |

| C3 (C=O) | - | ~205-210 |

| C4-Hax | ~2.3-2.5 | ~40-45 |

| C4-Heq | ~2.6-2.8 | |

| C5-Hax | ~1.7-1.9 | ~25-30 |

| C5-Heq | ~2.0-2.2 | |

| C6-H | ~3.1-3.3 | ~45-50 |

| C6-CH₃ | ~1.1-1.3 (doublet) | ~15-20 |

Note: Exact chemical shifts are dependent on the solvent and any substitution on the ring nitrogen. vicas.org

Chiral HPLC is an indispensable technique for separating enantiomers and determining the enantiomeric purity of a chiral compound. nih.gov This method utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times. researchgate.net

For the analysis of this compound, polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are often effective. nih.govresearchgate.net The separation mechanism involves the formation of transient diastereomeric complexes between the enantiomers and the chiral selector of the CSP. The stability of these complexes differs for each enantiomer, resulting in their separation. researchgate.net Method development involves screening different CSPs and optimizing the mobile phase composition (typically a mixture of a non-polar solvent like hexane (B92381) and a polar modifier like isopropanol (B130326) or ethanol) to achieve baseline resolution. nih.govsigmaaldrich.com

| Parameter | Typical Condition |

|---|---|

| Chiral Stationary Phase (CSP) | Polysaccharide-based (e.g., Chiralpak® series) |

| Mobile Phase | Hexane/Isopropanol or Hexane/Ethanol mixtures |

| Flow Rate | 0.5 - 1.5 mL/min |

| Detection | UV (e.g., at 210 nm for the carbonyl chromophore) |

Single-crystal X-ray crystallography provides the most definitive method for stereochemical assignment. nih.gov This technique determines the precise three-dimensional arrangement of atoms in a crystalline solid, offering unambiguous proof of the absolute and relative configuration of all stereocenters. mdpi.com To be amenable to this technique, the compound must first be crystallized. For piperidinone derivatives, this often involves the formation of a salt (e.g., a hydrochloride salt) or a derivative that yields high-quality crystals. The resulting crystal structure reveals detailed information on bond lengths, bond angles, and the conformation of the molecule in the solid state, confirming, for example, the chair conformation of the piperidine ring and the equatorial or axial disposition of its substituents. nih.govmdpi.com

Mass Spectrometry in Elucidating Reaction Products

Mass spectrometry (MS) is a vital analytical tool for identifying reaction products and intermediates by providing information about their molecular weight and elemental composition. High-resolution mass spectrometry (HRMS) can determine the molecular formula of a compound with high accuracy.

In the context of this compound, MS is used to confirm the mass of the desired product and to identify byproducts in a reaction mixture. The fragmentation pattern observed in the mass spectrum, typically generated by electron ionization (EI) or electrospray ionization tandem mass spectrometry (ESI-MS/MS), offers structural clues. wvu.edu For piperidinone rings, characteristic fragmentation pathways often include:

Alpha-cleavage: The breaking of the C-C bond adjacent to the carbonyl group. For a 3-piperidinone, this can lead to the loss of fragments from either side of the ketone.

Cleavage adjacent to the nitrogen: The bonds alpha to the ring nitrogen are susceptible to cleavage, which can lead to the opening of the piperidine ring.

Loss of substituents: Any groups attached to the ring nitrogen or carbon atoms can be lost as neutral fragments. wvu.edu

By analyzing the masses of the fragment ions, chemists can piece together the structure of the parent molecule and distinguish it from isomeric impurities.

| Fragmentation Pathway | Description | Resulting Ion |

|---|---|---|

| α-cleavage (C2-C3) | Cleavage of the bond between C2 and the carbonyl carbon. | [M - CH₂NR]+ |

| α-cleavage (C4-C3) | Cleavage of the bond between C4 and the carbonyl carbon. | [M - C₃H₅]+ |

| Ring Cleavage | Cleavage of bonds adjacent to the nitrogen atom. | Various ring-opened fragments |

Chiroptical Spectroscopy (e.g., ECD, ORD) for Enantiomeric Excess Determination

Chiroptical spectroscopy encompasses techniques that measure the differential interaction of a chiral molecule with left- and right-circularly polarized light. mgcub.ac.in Optical Rotatory Dispersion (ORD) measures the change in optical rotation as a function of wavelength, while Electronic Circular Dichroism (ECD) measures the difference in absorption of left- and right-circularly polarized light. slideshare.net

These methods are particularly sensitive to the stereochemistry of the molecule. For this compound, the ketone carbonyl group acts as a chromophore. The electronic transition of this group (n→π*) occurs in a chiral environment, giving rise to a characteristic signal known as a Cotton effect in both ORD and ECD spectra. amrita.edu The sign (positive or negative) and magnitude of the Cotton effect are directly related to the absolute configuration of the stereocenter(s) near the chromophore.

ECD and ORD are powerful tools for determining the enantiomeric excess (ee) of a sample. nih.govbohrium.com The intensity of the ECD or ORD signal is directly proportional to the concentration difference between the two enantiomers. By comparing the signal of a sample of unknown purity to that of an enantiomerically pure standard, the enantiomeric excess can be accurately calculated. mdpi.com This provides a rapid, non-separative alternative to chiral HPLC for ee determination.

Future Directions in the Research of 6s 6 Methylpiperidin 3 One Chemistry

Development of Novel and Sustainable Synthetic Methodologies

The imperative for green chemistry is driving a shift away from traditional synthetic methods that often rely on harsh reagents, stoichiometric chiral auxiliaries, and multi-step processes with poor atom economy. nih.gov Future research will prioritize the development of elegant and environmentally benign strategies for the synthesis of (6S)-6-methylpiperidin-3-one and its derivatives.

Key research thrusts include:

Biocatalysis : Leveraging enzymes such as transaminases for the asymmetric synthesis of the piperidine (B6355638) core offers a highly selective and sustainable alternative to conventional chemical methods. researchgate.netresearchgate.net Future work will likely focus on enzyme discovery and engineering to create biocatalysts with tailored substrate specificity and enhanced operational stability for industrial-scale production. A chemoenzymatic strategy starting from commercially available materials could significantly shorten synthetic routes and avoid toxic chemicals. researchgate.net

Hydrogen Borrowing Catalysis : This atom-economical approach utilizes catalysts, often based on iridium or ruthenium, to functionalize simple starting materials through a sequence of oxidation, amination, and reduction steps. nih.gov Applying this methodology to the synthesis of substituted piperidines from readily available diols and amines could provide a highly efficient and waste-minimizing pathway. nih.gov

Dearomatization of Pyridine (B92270) Derivatives : Starting from abundant and inexpensive pyridine feedstocks, catalytic asymmetric dearomatization represents a powerful strategy for direct access to chiral piperidines. nih.govacs.org Future efforts will aim to expand the scope of these reactions and improve their practicality for producing functionalized piperidinones like this compound.

| Methodology | Key Advantages | Potential Research Focus | Relevant Precursors |

|---|---|---|---|

| Biocatalysis (e.g., Transaminases) | High enantioselectivity (>99% ee), mild reaction conditions, reduced waste. researchgate.netresearchgate.net | Enzyme engineering for broader substrate scope and process optimization. | Keto-acids, pyroglutamates. researchgate.netresearchgate.net |

| Hydrogen Borrowing Catalysis | High atom economy, forms C-N bonds without pre-activation, stereoselective. nih.gov | Development of non-precious metal catalysts and expansion to complex substrates. | Diols and amines. nih.gov |

| Asymmetric Dearomatization | Utilizes abundant starting materials, direct access to chiral core. nih.govacs.org | Improving catalyst efficiency and functional group tolerance. | Substituted pyridines. nih.govacs.org |

Exploration of New Catalytic Systems for Enhanced Enantioselectivity

Achieving precise control over stereochemistry is paramount in the synthesis of chiral molecules. While significant progress has been made, the quest for catalysts that deliver near-perfect enantioselectivity and diastereoselectivity under mild and practical conditions continues. Future research in this area will explore new metal-ligand combinations and organocatalytic systems to access this compound and related structures with unparalleled efficiency.

Promising avenues of investigation include:

Rhodium-Catalyzed Asymmetric Reactions : Rhodium complexes have proven effective in the asymmetric synthesis of 3-substituted piperidines via reductive Heck reactions and carbometalation of dihydropyridines. nih.govacs.org Future work will involve designing novel chiral diene and ferrocene-based ligands to further improve enantioselectivity and broaden the substrate scope. acs.org

Copper-Catalyzed Borylation : The enantioselective protoborylation of dihydropyridines using copper(I) catalysts provides a versatile entry point to chiral borylated piperidines, which can be further functionalized. acs.org Research will focus on developing new ligands to enhance the regio-, diastereo-, and enantioselectivity of this transformation.

Nickel-Catalyzed Functionalization : Recent advances in nickel catalysis, such as the enantioselective diboration of dihydropyridines, open new pathways for creating multiply substituted piperidines. acs.org The development of novel chiral phosphine (B1218219) ligands for nickel will be a key area of exploration to achieve high selectivity in these transformations. acs.org

Organocatalysis : Asymmetric organocatalysis offers a metal-free alternative for constructing chiral heterocyclic scaffolds. researchgate.netnih.gov The development of new chiral Brønsted acids or bifunctional catalysts could enable novel cyclization strategies for the enantioselective synthesis of piperidinones from acyclic precursors. researchgate.netrsc.org

| Catalytic System | Reaction Type | Key Features | Reported Selectivity for Analogues |

|---|---|---|---|

| Rhodium / Chiral Diene Ligands | Asymmetric Reductive Heck nih.gov | High yields and enantioselectivity for 3-aryl piperidines. nih.gov | Up to 99% ee nih.gov |

| Copper(I) / Chiral Ligands | Enantioselective Protoborylation acs.org | Creates versatile C-B bond for further functionalization. acs.org | Up to 99% ee acs.org |

| Nickel / Chiral Phosphine Ligands | Enantioselective 1,4-Diboration acs.org | Provides access to cis-disubstituted piperidines. acs.org | High regio- and diastereoselectivity acs.org |

| Chiral N-triflyl phosphoramide | Asymmetric Iminium Cyclization rsc.org | Metal-free synthesis of chiral N-heterocycles. rsc.org | Good yields and high enantioselectivity rsc.org |

Integration with Flow Chemistry and Automated Synthesis

The transition from laboratory-scale synthesis to industrial production often presents significant challenges related to safety, scalability, and reproducibility. Flow chemistry, which involves performing reactions in a continuously flowing stream, offers solutions to many of these issues. springerprofessional.demtak.hu The integration of flow synthesis with automation and machine learning is set to revolutionize the preparation and optimization of compounds like this compound. researchgate.netsyrris.com

Future directions in this domain will involve:

Multi-step Telescoped Synthesis : Designing uninterrupted fluidic networks that combine multiple reaction steps, including in-line purification and analysis, will streamline the synthesis of complex piperidinones. uc.ptmdpi.com This approach minimizes manual handling, reduces waste, and allows for the safe use of hazardous intermediates. mtak.huuc.pt

Automated Reaction Optimization : The coupling of automated flow systems with analytical tools (e.g., LC/MS, FT-IR) and optimization algorithms (e.g., machine learning) will enable high-throughput screening of reaction conditions. researchgate.netsoci.org This data-driven approach can rapidly identify optimal parameters for temperature, pressure, flow rate, and stoichiometry, significantly accelerating process development. researchgate.netsoci.org

Enhanced Safety and Scalability : Flow reactors offer superior heat transfer and precise control over reaction parameters, allowing for the safe execution of highly exothermic or fast reactions. springerprofessional.demdpi.com The small reactor volume minimizes the risk associated with unstable intermediates, and scaling up production is achieved by running the system for a longer duration rather than using larger reactors. mtak.hu

Design of Next-Generation Chiral Piperidinone Scaffolds

This compound serves as a valuable chiral building block, but its true potential lies in its use as a scaffold for creating novel, structurally diverse molecules with tailored biological activities. acs.orgportico.orgsemanticscholar.org The field of medicinal chemistry is continually seeking new chemical matter, and piperidine-based structures are central to this effort due to their favorable physicochemical properties and prevalence in approved drugs. thieme-connect.comresearchgate.net

Future research will focus on the rational design and synthesis of new generations of chiral piperidinone scaffolds by:

Structure-Activity Relationship (SAR) Studies : Systematically modifying the this compound core by introducing substituents at various positions will generate libraries of analogues. acs.orgnih.gov These libraries can then be screened to build comprehensive SAR models that guide the design of compounds with enhanced potency, selectivity, and pharmacokinetic profiles. researchgate.net The introduction of additional chiral centers can have a profound impact on biological activity. researchgate.net

Scaffold Hopping and Diversification : Using the piperidinone ring as a template, researchers can design and synthesize novel heterocyclic systems that mimic its key structural features while possessing unique properties. This includes the creation of spirocyclic or fused-ring systems that explore new regions of chemical space. acs.org

Computational and In Silico Design : The use of molecular modeling and computational tools will be instrumental in designing the next generation of piperidinone-based inhibitors and drug candidates. nih.govnih.govnih.gov By predicting the binding interactions of virtual compounds with biological targets, researchers can prioritize the synthesis of the most promising candidates, saving time and resources. nih.gov

| Modification Site | Potential Substituents | Design Rationale | Example Application |

|---|---|---|---|

| N1 (Nitrogen) | Benzyl, alkyl, acyl groups | Modulate basicity, lipophilicity, and interactions with biological targets. nih.gov | Synthesis of N-benzylpiperidine derivatives as enzyme inhibitors. nih.gov |

| C2 and C4 | Aryl, alkyl, heterocyclic groups | Explore steric and electronic effects on binding affinity and selectivity. acs.org | Accessing analogues of drugs like Donepezil. acs.orgsemanticscholar.org |

| C3 (Ketone) | Conversion to oxime, amine, alcohol | Introduce new functional groups for hydrogen bonding or further derivatization. | Synthesis of 3-piperidinol alkaloids. portico.org |

| C5 | Alkyl, fluoro groups | Fine-tune metabolic stability and conformational preferences. | Development of novel PARP-1 inhibitors. nih.gov |

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for (6S)-6-methylpiperidin-3-one, and how do reaction conditions influence yield and purity?

- Methodological Answer : The synthesis typically involves cyclization of precursor ketones or aldehydes. For example, methyl chloroformate reactions with piperidine derivatives in the presence of bases like triethylamine (1:1 molar ratio) yield ester intermediates, which are hydrolyzed to the target compound . Temperature control (0–25°C) and inert atmospheres (N₂/Ar) minimize side reactions. Purification via column chromatography (silica gel, ethyl acetate/hexane) is critical for isolating enantiomerically pure (6S)-configured products .

Q. How is the stereochemical configuration of this compound validated?

- Methodological Answer : Chiral HPLC (e.g., Chiralpak® IA/IB columns) or polarimetry confirms enantiopurity. X-ray crystallography of derivatives (e.g., hydrochloride salts) provides definitive proof of the (6S) configuration. Computational methods (DFT-based NMR chemical shift predictions) correlate experimental data with theoretical models to resolve ambiguities .

Q. What spectroscopic techniques are essential for characterizing this compound?

- Methodological Answer :

- ¹H/¹³C NMR : Assignments focus on methyl (δ ~1.2–1.5 ppm) and ketone (δ ~210–220 ppm) groups.

- IR : Strong C=O stretch (~1700 cm⁻¹) confirms the ketone moiety.

- MS (EI/ESI) : Molecular ion [M+H]⁺ at m/z 128.1 and fragmentation patterns validate structure .

Advanced Research Questions

Q. How do metal catalysts influence the enantioselective synthesis of this compound?

- Methodological Answer : Rhodium or palladium catalysts enable asymmetric hydrogenation of precursor imines. For example, Rh-(R)-BINAP complexes achieve >90% enantiomeric excess (ee) by selectively reducing prochiral intermediates. Kinetic studies (e.g., variable-temperature NMR) reveal transition-state stabilization mechanisms .

Q. What strategies resolve contradictions in reported biological activity data for this compound derivatives?

- Methodological Answer : Discrepancies (e.g., enzyme inhibition vs. no activity) often stem from impurities or racemization. Rigorous batch-to-batch QC via HPLC-MS and bioassay standardization (e.g., fixed peptide content or salt removal) ensures reproducibility. Meta-analyses of literature data identify trends obscured by variable experimental designs .

Q. How can computational modeling predict the reactivity of this compound in novel synthetic pathways?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.